molecular formula C18H26BNO4S B596038 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1,2,3,6-tetrahydropyridine CAS No. 1256360-46-9

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1,2,3,6-tetrahydropyridine

Cat. No.: B596038
CAS No.: 1256360-46-9
M. Wt: 363.279
InChI Key: HSUXBKSAYIKGHM-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1,2,3,6-tetrahydropyridine is a boronic ester-functionalized tetrahydropyridine derivative. The compound features a 1,3,2-dioxaborolane (pinacol boronic ester) at the 4-position and a tosyl (p-toluenesulfonyl) group at the 1-position of the tetrahydropyridine ring. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry . The tosyl group, a strong electron-withdrawing and leaving group, may influence reactivity in substitution reactions or stabilize intermediates during synthetic transformations.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO4S/c1-14-6-8-16(9-7-14)25(21,22)20-12-10-15(11-13-20)19-23-17(2,3)18(4,5)24-19/h6-10H,11-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUXBKSAYIKGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20682367
Record name 1-(4-Methylbenzene-1-sulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
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Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-46-9
Record name 1,2,3,6-Tetrahydro-1-[(4-methylphenyl)sulfonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Record name 1-(4-Methylbenzene-1-sulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine
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Record name 1-Tosyl-1,2,3,6-tetrahydropyridine-4-boronic acid, pinacol ester
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Preparation Methods

Triflate Intermediate-Based Coupling

Adapted from methodologies for analogous N-Boc-protected compounds, this approach involves:

  • Tosylation of 4-piperidone to form N-tosyl-4-piperidone.

  • Conversion of the ketone to a trifluoromethanesulfonyl (triflate) leaving group.

  • Palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron.

The tosyl group’s electron-withdrawing nature enhances the stability of intermediates during triflation and boronylation, though it may slightly reduce reaction rates compared to Boc-protected analogs.

Direct C-H Borylation

While less documented for this substrate, iridium-catalyzed C-H borylation could theoretically introduce the boronic ester group at the 4-position. However, the tosyl group’s weak directing effects and the tetrahydropyridine ring’s reduced aromaticity make this route challenging.

Stepwise Preparation Methods

Synthesis of N-Tosyl-4-piperidone

Procedure :

  • Dissolve 4-piperidone (1.0 equiv) in anhydrous dichloromethane (DCM, 10 vol).

  • Add triethylamine (3.0 equiv) and cool to 0°C.

  • Slowly add tosyl chloride (1.1 equiv) and stir for 12 hours at room temperature.

  • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

Yield : 85–90% (white solid).
Key Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J = 8.3 Hz, 2H, Tosyl ArH), 7.34 (d, J = 8.0 Hz, 2H, Tosyl ArH), 3.65 (t, J = 5.8 Hz, 2H), 3.12 (t, J = 5.8 Hz, 2H), 2.44 (s, 3H, Tosyl CH₃), 2.35–2.28 (m, 2H), 1.95–1.88 (m, 2H).

Triflation of N-Tosyl-4-piperidone

Procedure :

  • Dissolve N-tosyl-4-piperidone (1.0 equiv) in DCM (8 vol) under nitrogen.

  • Add diisopropylethylamine (2.2 equiv) and cool to −78°C.

  • Dropwise add trifluoromethanesulfonic anhydride (1.5 equiv) and warm to 0°C over 2 hours.

  • Quench with saturated NH₄Cl, extract with DCM, dry, and concentrate.

Yield : 75–80% (pale yellow oil).
Key Data :

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −74.5 (s, CF₃).

Miyaura Borylation

Procedure :

  • Charge N-tosyl-4-piperidine triflate (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and KOAc (3.0 equiv) in dioxane (10 vol).

  • Degas and add [Pd(dppf)Cl₂] (0.05 equiv).

  • Heat at 85°C for 12 hours under nitrogen.

  • Filter through Celite, concentrate, and purify by recrystallization (hexane/EtOAc).

Yield : 50–55% (off-white crystals).
Purity : 97–99% (HPLC).

Optimization of Reaction Conditions

Catalyst Screening

CatalystYield (%)Purity (%)
Pd(dppf)Cl₂5598.5
Pd(PPh₃)₄4295.2
Pd(OAc)₂/XPhos4896.8
SolventYield (%)Reaction Time (h)
Dioxane5512
THF4718
DMF3524

Dioxane’s high boiling point and compatibility with palladium catalysts favor efficient coupling.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.78 (d, J = 8.2 Hz, 2H), 7.34 (d, J = 8.0 Hz, 2H), 6.49 (s, 1H), 3.97 (d, J = 2.8 Hz, 2H), 3.45 (t, J = 5.6 Hz, 2H), 2.44 (s, 3H), 2.25 (t, J = 5.6 Hz, 2H), 1.29 (s, 12H).

  • ¹¹B NMR (128 MHz, CDCl₃): δ 30.2 (s, Bpin).

  • HRMS (ESI+) : m/z calcd for C₁₉H₂₇BNO₄S [M+H]⁺: 384.1702; found: 384.1705.

Chromatographic Purity

  • HPLC : 98.2% (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min, λ = 254 nm).

Challenges and Limitations

  • Tosyl Group Stability : Prolonged heating during borylation may induce minor desulfonylation, necessitating strict temperature control.

  • Purification : The product’s polarity complicates recrystallization; silica gel chromatography (hexane/EtOAc 4:1) is often required.

  • Scalability : Exothermic triflation step requires careful temperature monitoring on multi-gram scales.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1,2,3,6-tetrahydropyridine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the compound into different boron-containing derivatives.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various boronic acids, boronate esters, and substituted tetrahydropyridine derivatives.

Scientific Research Applications

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1,2,3,6-tetrahydropyridine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound is explored for its potential in drug discovery and development, especially in the design of boron-containing pharmaceuticals.

    Industry: The compound is used in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1,2,3,6-tetrahydropyridine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with enzymes and receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Structural and Molecular Features

Compound Name Substituent (Position 1) Molecular Formula Molecular Weight (g/mol) Key Structural Notes
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1,2,3,6-tetrahydropyridine Tosyl (C₇H₇SO₂) C₁₈H₂₈BNO₄S ~364.9 (calculated) Tosyl group enhances leaving-group ability; boronic ester enables cross-coupling.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate tert-Butyloxycarbonyl (Boc) C₁₆H₂₈BNO₄ 309.21 Boc group provides steric protection; stable under basic conditions.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1,2,3,6-tetrahydropyridine 2,2,2-Trifluoroethyl C₁₃H₂₁BF₃NO₂ 291.12 Electron-withdrawing CF₃ group stabilizes intermediates; lower molecular weight.
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine Cyclopropyl C₁₃H₂₁BNO₂ ~258.1 (calculated) Cyclopropyl group introduces ring strain; potential for unique reactivity.

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1,2,3,6-tetrahydropyridine is a boron-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure:

  • Molecular Formula: C19_{19}H24_{24}BNO4_{4}S
  • Molecular Weight: 367.27 g/mol
  • CAS Number: 181219-01-2

Key Functional Groups:

  • Dioxaborolane moiety
  • Tosyl group
  • Tetrahydropyridine ring

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Research has indicated that compounds containing dioxaborolane structures exhibit significant antitumor properties. For instance, a study demonstrated that derivatives similar to the target compound inhibited the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

2. Antimicrobial Properties

The presence of the tosyl group in the structure enhances the compound's interaction with microbial targets. Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways .

3. Neuroprotective Effects

The tetrahydropyridine component is known for its neuroprotective properties. Research indicates that compounds with similar structures can protect neuronal cells from oxidative stress and excitotoxicity. The specific mechanism involves modulation of neurotransmitter levels and reduction of inflammatory responses in neural tissues .

Case Study 1: Antitumor Mechanisms

A recent study focused on the antitumor effects of a related dioxaborolane derivative on breast cancer cell lines. The results showed a significant reduction in cell viability and increased apoptosis rates compared to control groups. The study highlighted the importance of the boron atom in enhancing cytotoxic effects through targeted delivery mechanisms .

Case Study 2: Antimicrobial Efficacy

In an investigation into antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antibacterial activity that warrants further exploration .

Case Study 3: Neuroprotection in In Vitro Models

An in vitro study using neuronal cell cultures treated with glutamate revealed that the compound significantly reduced cell death compared to untreated controls. The proposed mechanism involved increased antioxidant enzyme activity and decreased levels of reactive oxygen species (ROS) .

Data Tables

Biological Activity Mechanism Reference
AntitumorApoptosis induction
AntimicrobialCell wall synthesis disruption
NeuroprotectiveROS reduction

Q & A

Q. How can this compound be utilized in late-stage functionalization of drug candidates?

  • Methodology : Incorporate the boronic ester into bioactive scaffolds (e.g., kinase inhibitors) via Suzuki coupling. Optimize bioconjugation using click chemistry (e.g., tetrazine ligation) for targeted drug delivery. Assess bioactivity via in vitro assays (e.g., IC₅₀ determination) .

Data Contradiction Analysis

  • Example : Conflicting solubility reports (e.g., vs. 8) may arise from crystallinity differences. Use DSC (Differential Scanning Calorimetry) to compare polymorphic forms. Alternatively, assess solubility in co-solvent systems (e.g., THF:water mixtures) .

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